3-Methoxy-5-(4-pyridyl)acetophenone

Antibacterial resistance DHFR inhibition MRSA

Researchers optimizing resistance-breaking antibacterial agents require the precise 4-pyridyl pharmacophore orientation this building block provides. 3-Methoxy-5-(4-pyridyl)acetophenone is essential for generating propargyl-linked antifolates with proven potency against drug-resistant Gram-positive pathogens. - Enables synthesis of leads with sub-0.05 µg/mL MIC against MRSA (Compound 36: 0.041 µg/mL) and activity against TMP-resistant strains. - The 4-pyridyl isomer delivers an optimal selectivity index >4,000 for MRSA vs. mammalian cells, ensuring functional target engagement. - Supplied as a high-purity intermediate to support reproducible SAR studies and focused library synthesis for skin and soft tissue infection programs.

Molecular Formula C14H13NO2
Molecular Weight 227.263
CAS No. 1391987-22-6
Cat. No. B570584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-(4-pyridyl)acetophenone
CAS1391987-22-6
Synonyms1-[3-Methoxy-5-(4-pyridinyl)phenyl]ethanone
Molecular FormulaC14H13NO2
Molecular Weight227.263
Structural Identifiers
SMILESCC(=O)C1=CC(=CC(=C1)C2=CC=NC=C2)OC
InChIInChI=1S/C14H13NO2/c1-10(16)12-7-13(9-14(8-12)17-2)11-3-5-15-6-4-11/h3-9H,1-2H3
InChIKeyQHFAEGHQPYXJKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-5-(4-pyridyl)acetophenone Procurement Guide


3-Methoxy-5-(4-pyridyl)acetophenone (CAS 1391987-22-6, molecular formula C14H13NO2, molecular weight 227.26) is a pyridyl-substituted acetophenone derivative that serves as a critical synthetic building block for generating propargyl-linked antifolates [1]. This compound provides the essential 4-pyridyl pharmacophore required for targeting bacterial dihydrofolate reductase (DHFR) with high potency against drug-resistant Gram-positive pathogens . Its structural architecture—a central phenyl ring bearing a 3-methoxy group, a 4-pyridyl substituent, and an acetyl ketone handle—enables downstream derivatization into fully elaborated antibacterial agents .

Why 3-Methoxy-5-(4-pyridyl)acetophenone Is Irreplaceable


Substitution with alternative pyridyl acetophenone building blocks is not functionally equivalent because the 4-pyridyl orientation and 3-methoxy substitution pattern on 3-Methoxy-5-(4-pyridyl)acetophenone are specifically required to achieve sub-0.1 µg/mL MIC values in the final propargyl-linked antifolates [1]. The pyridyl nitrogen must occupy the para position relative to the acetyl group to establish optimal hydrogen-bonding interactions within the DHFR active site, while the meta-methoxy group modulates electronic density on the central phenyl ring [2]. Alteration of either substitution pattern—such as using 2-pyridyl or 3-pyridyl isomers, or omitting the methoxy group—results in measurable loss of antibacterial potency against both methicillin-resistant S. aureus (MRSA) and S. pyogenes [3].

3-Methoxy-5-(4-pyridyl)acetophenone Differentiation Evidence


MIC Superiority Over Trimethoprim Against MRSA

Antifolates derived from 3-Methoxy-5-(4-pyridyl)acetophenone exhibit MIC values for MRSA as low as 0.041 µg/mL (Compound 36), representing a potency improvement of approximately 3.4-fold over trimethoprim (MIC = 0.14 µg/mL) in the same assay system [1]. The most optimized pyridyl-containing compound (Compound 36) demonstrated MIC values below 0.1 µg/mL against both MRSA and S. pyogenes, a threshold not achieved by non-pyridyl analogs in the series [2].

Antibacterial resistance DHFR inhibition MRSA Skin and soft tissue infection

Selectivity Index in MRSA vs. Mammalian Cells

Compound 36, synthesized using 3-Methoxy-5-(4-pyridyl)acetophenone as a building block, achieves a selectivity index (SI) for MRSA of >4,000 (IC50 MCF-10A >500 µM / MIC MRSA 0.125 µM) [1]. This represents a substantial improvement over earlier series compounds such as Compound 1 (SI = 3) and Compound 2 (SI = 28), demonstrating that the 4-pyridyl substitution pattern confers both enhanced antibacterial potency and reduced mammalian cytotoxicity [2].

Selectivity index Cytotoxicity Therapeutic window MRSA

Potency Against TMP-Resistant MRSA

Four pyridyl-containing compounds derived from the 3-Methoxy-5-(4-pyridyl)acetophenone scaffold retain potency against a trimethoprim (TMP)-resistant MRSA strain, with an MIC value of 0.09 µg/mL for Compound 36 [1]. This contrasts with the complete loss of activity observed for TMP against the same resistant strain, confirming that the propargyl-linked pyridyl antifolates overcome the common DHFR mutation (F98Y) that confers TMP resistance [2].

Drug resistance Trimethoprim resistance Antifolate MRSA

Dual-Species Potency Against MRSA and S. pyogenes

Optimized propargyl-linked antifolates containing the key 4-pyridyl substituent derived from 3-Methoxy-5-(4-pyridyl)acetophenone display antibacterial activity against both MRSA and S. pyogenes at MIC values below 0.1 µg/mL [1]. Specifically, Compound 36 shows MIC = 0.041 µg/mL against MRSA and MIC = 0.08 µg/mL against S. pyogenes [2]. In contrast, many in-class antibacterial agents show differential potency between these two species or require higher concentrations to achieve comparable inhibition.

Broad-spectrum antibacterial MRSA Streptococcus pyogenes Skin infection

Suzuki-Miyaura Coupling for 4-Pyridyl Introduction

3-Methoxy-5-(4-pyridyl)acetophenone is synthesized via Suzuki-Miyaura coupling between a brominated acetophenone intermediate (3-bromo-5-methoxyacetophenone) and 4-pyridylboronic acid using Pd(PPh3)4 as catalyst under inert nitrogen atmosphere . This modular synthetic approach allows for systematic variation of the pyridyl substituent position (2-, 3-, or 4-pyridyl) and enables structure-activity relationship (SAR) studies that established the 4-pyridyl isomer as optimal for antibacterial potency [1].

Synthetic methodology Suzuki-Miyaura coupling Building block Cross-coupling

3-Methoxy-5-(4-pyridyl)acetophenone Research Applications


Propargyl-Linked Antifolate Synthesis for MRSA

Procure 3-Methoxy-5-(4-pyridyl)acetophenone as the key building block for generating propargyl-linked antifolates with MIC values below 0.1 µg/mL against both MRSA and S. pyogenes [1]. The 4-pyridyl substituent enables sub-0.05 µg/mL potency against MRSA (Compound 36: MIC = 0.041 µg/mL) and retains activity against TMP-resistant strains, making this building block essential for resistance-breaking antibacterial lead optimization [2].

SAR Studies of Pyridyl Positional Isomers

Use 3-Methoxy-5-(4-pyridyl)acetophenone as a reference standard in SAR campaigns comparing 2-, 3-, and 4-pyridyl substitution patterns on the antifolate scaffold. Data demonstrate that the 4-pyridyl isomer provides optimal selectivity index (>4,000 for MRSA versus mammalian MCF-10A cells), substantially outperforming earlier series compounds (SI = 3 to 28) [1]. This building block enables systematic exploration of electronic and steric effects on DHFR binding affinity [2].

Gram-Positive Antibacterial Library Construction

Incorporate 3-Methoxy-5-(4-pyridyl)acetophenone-derived analogs into focused screening libraries for Gram-positive antibacterial discovery. The dual-species potency profile (MIC <0.1 µg/mL against both MRSA and S. pyogenes) [1] and the scaffold's demonstrated ability to overcome TMP resistance [2] make this chemotype a high-priority inclusion for hit-finding campaigns targeting skin and soft tissue infection pathogens.

DHFR Inhibition and Resistance Profiling Studies

Utilize 3-Methoxy-5-(4-pyridyl)acetophenone-derived propargyl-linked antifolates in mechanistic studies examining DHFR mutational resistance. The pyridyl propargyl-linked inhibitor selects mutants at low frequency (6.85 × 10^-10 to 1.65 × 10^-9) and maintains a low mutant prevention concentration (1.25 µg/mL) [1], supporting its evaluation as a lead compound with favorable resistance profiles for further preclinical development [2].

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